2-Bromomethyl-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9BrO |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
2-(bromomethyl)dibenzofuran |
InChI |
InChI=1S/C13H9BrO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H,8H2 |
InChI Key |
AZTHOHAIQORNKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromomethyl Dibenzofuran
Direct Bromomethylation of Dibenzofuran (B1670420) Scaffolds
Direct bromomethylation involves the introduction of a bromomethyl group onto the dibenzofuran skeleton, typically starting from 2-methyldibenzofuran (B1606127). This approach relies on the reactivity of the benzylic protons of the methyl group.
N-Bromosuccinimide (NBS)-Mediated Benzylic Bromination Protocols
The most common method for the selective bromination of the benzylic position of alkyl-substituted aromatic compounds is the Wohl-Ziegler reaction. scientificupdate.commasterorganicchemistry.com This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. commonorganicchemistry.com For the synthesis of 2-Bromomethyl-dibenzofuran, the starting material is 2-methyldibenzofuran. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), although due to toxicity concerns, alternative solvents like methyl acetate (B1210297) or trifluorotoluene have been explored. masterorganicchemistry.comresearchgate.net Radical initiation is achieved through the use of initiators like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light). commonorganicchemistry.com
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 2-Methyldibenzofuran | - |
| Reagent | N-Bromosuccinimide (NBS) | commonorganicchemistry.com |
| Initiator | AIBN or Benzoyl Peroxide | commonorganicchemistry.com |
| Solvent | Carbon Tetrachloride (CCl₄) | commonorganicchemistry.com |
| Temperature | Reflux | commonorganicchemistry.com |
The regioselectivity of NBS bromination is dictated by the stability of the radical intermediate formed during the reaction. In the case of 2-methyldibenzofuran, the abstraction of a hydrogen atom from the methyl group generates a benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalizing into the aromatic dibenzofuran ring system. chemistrysteps.comlibretexts.org
The stability of radicals follows the order: benzylic > tertiary > secondary > primary > methyl. chemistrysteps.com The benzylic radical's stability is the primary reason for the high selectivity of the reaction for the benzylic position over other potential sites on the molecule. libretexts.org The electronic nature of the dibenzofuran ring itself influences the stability of this radical. The oxygen heteroatom and the fused benzene (B151609) rings contribute to a complex electronic environment that effectively stabilizes the adjacent radical through delocalization. Were other alkyl groups present on the ring, the presence of electron-donating groups would further stabilize the benzylic radical, increasing the reaction rate, while electron-withdrawing groups would have a destabilizing effect.
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. youtube.com The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which minimizes competitive ionic side reactions such as electrophilic addition to any potential double bonds or electrophilic aromatic substitution on the ring. scientificupdate.comyoutube.com
The mechanism involves three main stages:
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or irradiation, which generates free radicals. These radicals then react with trace amounts of HBr, which in turn reacts with NBS to produce a small amount of Br₂. The Br₂ molecule then undergoes homolytic cleavage to form two bromine radicals (Br•). youtube.comsemanticscholar.org
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 2-methyldibenzofuran, forming a resonance-stabilized benzylic radical and a molecule of hydrogen bromide (HBr). chemistrysteps.comyoutube.com This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com
Termination: The chain reaction is terminated when two radicals combine, or when radicals are removed by other processes.
Alternative Bromination Reagents and Reaction Conditions
While NBS is the most common reagent for benzylic bromination, several alternatives have been developed to address issues such as solvent toxicity or to improve reaction control.
Molecular Bromine (Br₂): Direct use of elemental bromine can lead to benzylic bromination, but the reaction conditions must be carefully controlled to favor the radical pathway over ionic pathways. This typically involves high temperatures or photochemical initiation and avoids Lewis acid catalysts. masterorganicchemistry.com However, controlling the reaction to prevent over-bromination or aromatic bromination can be challenging. scientificupdate.com
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent can be used as an alternative to NBS. In some cases, it is used with a catalytic amount of a Lewis acid like Zirconium tetrachloride (ZrCl₄) to prevent competing bromination of the aromatic ring that can sometimes occur with Brønsted acids. scientificupdate.com
In Situ Generation of Bromine: Modern approaches focus on generating bromine in situ to maintain low concentrations and improve safety and efficiency. One method involves the oxidation of a bromide source, such as sodium bromide (NaBr) or hydrogen bromide (HBr), using an oxidant like hydrogen peroxide (H₂O₂) or sodium bromate (B103136) (NaBrO₃). researchgate.netrsc.org Continuous flow photochemical processes using in situ generated bromine have been shown to be highly efficient. rsc.org
Other N-Bromoamides: The original Wohl reaction used N-bromoacetamide as the brominating agent. masterorganicchemistry.com Other related compounds can also serve as sources of bromine radicals.
| Reagent | Typical Conditions | Advantages/Notes | Reference |
|---|---|---|---|
| Molecular Bromine (Br₂) | High temperature or UV light | Low cost; can be difficult to control selectivity. | masterorganicchemistry.com |
| DBDMH | With or without catalyst (e.g., ZrCl₄) | Alternative to NBS; can prevent aromatic bromination. | scientificupdate.com |
| H₂O₂ / HBr | Oxidative bromination | "Greener" approach, avoids halogenated solvents. | researchgate.net |
| NaBrO₃ / HBr | Continuous flow, photochemical | High throughput and efficiency. | rsc.org |
Multi-Step Synthetic Routes to this compound
Precursor Synthesis and Functionalization
The key to this multi-step approach is the efficient synthesis of the 2-methyldibenzofuran precursor. A powerful and versatile method for constructing the dibenzofuran ring system is through palladium-catalyzed intramolecular C-H activation or C-O cyclization. acs.orgacs.org
One common strategy involves the synthesis of an o-iododiaryl ether intermediate, which then undergoes intramolecular cyclization. acs.orgnih.gov To synthesize 2-methyldibenzofuran, this would involve:
O-Arylation: Coupling of an appropriately substituted phenol (B47542) and an aryl halide. For instance, the reaction of o-iodophenol with a triflate-activated, silyl-protected cresol (B1669610) derivative in the presence of cesium fluoride (B91410) (CsF). nih.gov
Intramolecular Cyclization: The resulting diaryl ether undergoes a palladium-catalyzed intramolecular cyclization to form the furan (B31954) ring, yielding the dibenzofuran core. nih.gov This step often uses a palladium catalyst, such as Pd(OAc)₂, and can be performed under ligand-free conditions, sometimes using reusable catalysts like palladium on carbon (Pd/C). acs.orgnih.gov
Once 2-methyldibenzofuran is synthesized via this route, the final functionalization to this compound is accomplished using the direct benzylic bromination methods described in section 2.1. This multi-step approach offers flexibility in introducing various substituents onto the dibenzofuran scaffold before the final bromination step.
Cyclization Strategies for Dibenzofuran Formation
The construction of the dibenzofuran core is a critical step in the synthesis of this compound. Various cyclization strategies have been developed, broadly categorized into transition metal-catalyzed reactions, metal-free annulations, and photoinduced approaches. These methods offer diverse pathways to access the tricyclic dibenzofuran system, often with high efficiency and functional group tolerance. researchgate.netrsc.org
Transition metal catalysis has emerged as a powerful tool for the synthesis of dibenzofurans, enabling the formation of the crucial C–O bond through intramolecular cyclization. researchgate.netnih.gov Palladium and copper are the most extensively studied metals for this transformation, each offering unique advantages in terms of reaction conditions and substrate scope. researchgate.netrsc.org
Palladium catalysts are highly effective in promoting the intramolecular C–O bond formation to yield dibenzofurans. researchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition, C–O bond formation, and reductive elimination. nih.gov
One prominent method involves the intramolecular cyclization of o-iododiaryl ethers. This reaction can be efficiently catalyzed by reusable Pd/C under ligand-free conditions, offering a practical and sustainable approach. organic-chemistry.org The synthesis of the o-iododiaryl ether precursors can be achieved in a one-pot sequence involving iodination and O-arylation of phenols. organic-chemistry.org
Another versatile route utilizes the reaction of o-iodophenols with silylaryl triflates in the presence of cesium fluoride (CsF) to generate O-arylated intermediates, which then undergo palladium-catalyzed cyclization to afford dibenzofurans in good to excellent yields. nih.gov This method tolerates a variety of functional groups. nih.govorganic-chemistry.org
Palladium catalysis also enables the intramolecular cyclization of ortho-diazonium salts of diaryl ethers. A protocol using 3 mol% palladium acetate in refluxing ethanol (B145695) provides a direct route to dibenzofurans. organic-chemistry.orgbiointerfaceresearch.com Furthermore, an intramolecular palladium(II)-catalyzed oxidative C–H activation/C–O cyclization has been developed, using air as the oxidant. acs.orgnih.gov This method is noted for its reproducibility and broad substrate scope. organic-chemistry.org
| Starting Material | Catalyst System | Key Features | Reference |
|---|---|---|---|
| o-Iododiaryl ethers | Pd/C (reusable) | Ligand-free conditions, sustainable. | organic-chemistry.org |
| o-Iodophenols and silylaryl triflates | Pd(OAc)₂/PCy₃ | One-pot, two-step procedure with good to excellent yields. Tolerates various functional groups. | nih.gov |
| ortho-Diazonium salts of diaryl ethers | Pd(OAc)₂ | Tandem denitrification/C-H activation. | organic-chemistry.orgbiointerfaceresearch.comthieme-connect.com |
| Diaryl ethers | Pd(II) catalyst, pivalic acid | Intramolecular oxidative C-H activation under air. | organic-chemistry.org |
| Phenols | Pd(0)/Pd(II) catalyst | Phenol-directed C–H activation/C–O cyclization using air as an oxidant. | acs.orgnih.gov |
Copper-catalyzed reactions provide an alternative and often more economical approach to the synthesis of dibenzofurans. researchgate.net These methods frequently involve Ullmann-type couplings or oxidative annulations.
A notable example is the one-pot synthesis of dibenzofurans from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. This protocol involves a Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.orgbiointerfaceresearch.com Copper catalysis is also employed in the cyclization of cyclic diaryliodonium salts in water, proceeding through a double C–O bond formation via an oxygen–iodine exchange mechanism. acs.org
Furthermore, copper-mediated oxidative annulation of phenols and unactivated internal alkynes has been reported as a direct method to construct the dibenzofuran skeleton. rsc.org This reaction proceeds through a proposed mechanism of reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org
| Starting Materials | Catalyst System | Key Features | Reference |
|---|---|---|---|
| 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | Pd and Cu catalysts | One-pot tandem cross-coupling/aromatization and Ullmann coupling. | organic-chemistry.orgbiointerfaceresearch.com |
| Cyclic diaryliodonium salts | CuI | Cyclization in water via oxygen–iodine exchange. | acs.org |
| Phenols and unactivated internal alkynes | Cu catalyst | Oxidative annulation. | rsc.org |
| o-Iodophenols, acyl chlorides, and phosphorus ylides | CuBr, 1,10-phenanthroline | One-pot tandem reaction involving oxa-Michael addition and C-arylation. | organic-chemistry.org |
| Phenols and alkynes | Cu catalyst, O₂ | Aerobic oxidative cyclization. | rsc.org |
While transition metal catalysis is prevalent, metal-free methods for dibenzofuran synthesis offer advantages in terms of cost, toxicity, and ease of product purification. researchgate.net These reactions often rely on different activation strategies, such as the use of hypervalent iodine reagents or thermal cyclizations.
One approach involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, a substructure of some dibenzofurans, mediated by hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org Additionally, a metal-free, cascade approach for constructing dihydrobenzofuran skeletons has been reported, which involves the reaction of an ortho-allyloxy benzenediazonium (B1195382) salt with thiophenols. nih.gov While not directly forming dibenzofurans, these methods for benzofuran (B130515) synthesis can be adapted. For instance, an acetylene-activated SNAr/intramolecular cyclization cascade sequence provides a metal-free route to benzofurans. rsc.org
Photoinduced reactions represent a green and efficient strategy for the synthesis of dibenzofurans. rsc.org These methods often proceed through radical pathways under mild conditions.
One such methodology involves a three-step process: bromination of o-arylphenols, Suzuki–Miyaura cross-coupling, and subsequent photoinduced cyclization to yield dibenzofurans. acs.org An alternative, metal-free photoinduced procedure has also been developed, which avoids the need for a photocatalyst. acs.org This approach involves the direct irradiation of suitable precursors, leading to the formation of the dibenzofuran ring system. researchgate.net
Transition Metal-Catalyzed Intramolecular Cyclizations
Integration of Bromomethyl Group in Pre-cyclization or Post-cyclization Steps
The introduction of the bromomethyl group can be strategically performed either before or after the formation of the dibenzofuran core.
Pre-cyclization: In this approach, a starting material already containing a methyl or a group that can be converted to a bromomethyl group is used. For example, a substituted phenol or aryl halide bearing a methyl group at the desired position could be carried through one of the cyclization strategies mentioned above. The final step would then be the bromination of the methyl group, typically using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., with AIBN or light). This strategy is advantageous if the cyclization conditions are tolerant of the methyl group.
Post-cyclization: Alternatively, the unsubstituted dibenzofuran can be synthesized first, followed by functionalization at the 2-position. This would involve an initial electrophilic substitution, such as Friedel-Crafts acylation or formylation, to introduce a carbonyl group at the 2-position. This carbonyl group can then be reduced to a hydroxymethyl group, which is subsequently converted to the desired bromomethyl group using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃). While this approach involves more steps, it can be beneficial if the precursors for the cyclization are more readily available without the methyl substituent.
Mechanistic Investigations of 2 Bromomethyl Dibenzofuran Reactivity
Elucidation of Nucleophilic Substitution Pathways at the Bromomethyl Center
The carbon-bromine bond in the bromomethyl group is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows 2-Bromomethyl-dibenzofuran to serve as a valuable substrate for introducing the dibenzofuranylmethyl moiety into other molecules. The substitution of the bromide leaving group can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms.
SN1 and SN2 Reaction Mechanisms
The competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution is a central theme in the reactivity of this compound. The specific pathway is heavily influenced by reaction conditions such as the nature of the nucleophile, the solvent, and the concentrations of the reactants. libretexts.orgmsu.edu
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.org The reaction rate is dependent on the concentration of both the this compound substrate and the nucleophile. youtube.comvanderbilt.edu Steric hindrance around the reaction center is a critical factor; for a primary halide like this compound, the steric hindrance is low, making the SN2 pathway highly accessible. youtube.com
The SN1 mechanism , in contrast, is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the spontaneous departure of the bromide leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. This mechanism is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate. libretexts.org The structure of this compound is particularly conducive to the SN1 pathway because the resulting dibenzofuranylmethyl carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic dibenzofuran (B1670420) ring system. The rate of an SN1 reaction is dependent only on the concentration of the substrate. msu.edu
| Feature | SN1 Mechanism | SN2 Mechanism |
|---|---|---|
| Kinetics | First-order (Rate = k[Substrate]) | Second-order (Rate = k[Substrate][Nucleophile]) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Nucleophile | Weak nucleophiles favored (e.g., H₂O, ROH) | Strong nucleophiles favored (e.g., OH⁻, CN⁻) |
| Solvent | Polar protic solvents favored (e.g., ethanol (B145695), water) | Polar aprotic solvents favored (e.g., acetone, DMSO) |
| Stereochemistry | Racemization | Inversion of configuration |
| Rearrangements | Possible | Not possible |
Involvement of Reactive Intermediates (e.g., Seleniranium Cations)
Based on the available search results, there is no documented evidence of the involvement of seleniranium cations as reactive intermediates in reactions of this compound. The primary intermediates considered for its reactivity are the resonance-stabilized dibenzofuranylmethyl carbocation in SN1 pathways and the dibenzofuranylmethyl radical in free radical pathways.
Radical Reaction Pathways Associated with this compound
In addition to ionic pathways, this compound can undergo reactions via free radical mechanisms. The side-chain bromination of related aromatic compounds, such as 2,3-dimethylbenzofuran, can proceed through a free-radical mechanism. rsc.org By analogy, the carbon-bromine bond in this compound can undergo homolytic cleavage when exposed to radical initiators like UV light or chemical initiators (e.g., AIBN). youtube.com
This initiation step generates a bromine radical and a dibenzofuranylmethyl radical. youtube.com
Initiation: Dibenzofuran-CH₂Br → Dibenzofuran-CH₂• + Br•
The resulting dibenzofuranylmethyl radical is, like its carbocation counterpart, highly stabilized by resonance delocalization across the aromatic ring system. This stability makes its formation relatively facile. Once formed, this radical can participate in various propagation steps, such as abstracting a hydrogen atom from another molecule or adding to a double bond, continuing the radical chain reaction. youtube.com Termination occurs when two radical species combine. youtube.com This radical pathway is crucial for understanding polymerization reactions or radical-mediated substitution and addition reactions where this compound is used as a reactant.
Cascade and Rearrangement Reactions Initiated by the Bromomethyl Group
The bromomethyl group is an excellent functional handle for initiating more complex transformations.
Rearrangement Reactions: Carbocation rearrangements are a potential subsequent step in reactions that proceed via an SN1 mechanism. youtube.com If the initially formed dibenzofuranylmethyl carbocation can rearrange to a more stable structure, this pathway may be observed. However, given the significant resonance stabilization of the benzylic-type carbocation, further rearrangement is generally not expected unless specific structural features in a more complex derivative of this compound would allow for the formation of an even more stabilized intermediate. No specific examples of such rearrangements for this compound are documented in the provided search results.
Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. The reactivity of the bromomethyl group can be harnessed to trigger such cascades. For instance, a nucleophilic substitution at the bromomethyl center could be the first step, introducing a new functional group that then participates in an intramolecular cyclization or another bond-forming event on the dibenzofuran nucleus or its substituents. While the synthesis of benzofuran (B130515) derivatives through cascade reactions is a known strategy nih.gov, specific cascade reactions initiated by the bromomethyl group of this compound are not detailed in the search results.
Regioselective and Stereoselective Control in Reactions Involving this compound
Regioselectivity: Reactions involving the bromomethyl group of this compound are inherently regioselective. Nucleophilic substitution and radical reactions occur specifically at the methylene (B1212753) (-CH₂-) carbon, as the C-Br bond is the most reactive site for these transformations under typical conditions. This is in contrast to electrophilic aromatic substitution, which would occur on the aromatic rings of the dibenzofuran nucleus. The control of regioselectivity becomes more complex in multifunctional derivatives, but for the parent compound, the reactivity of the bromomethyl group dominates.
Stereoselectivity: Stereoselectivity becomes a relevant consideration when a reaction creates a new chiral center. The methylene carbon of this compound is not a stereocenter. However, if it reacts in a way that generates a new stereocenter, the reaction mechanism will determine the stereochemical outcome. masterorganicchemistry.com
An SN2 reaction proceeds with a backside attack, resulting in a complete inversion of configuration at the electrophilic carbon. libretexts.org If the starting material were chiral, a single, inverted enantiomer would be formed, making the reaction stereospecific. masterorganicchemistry.com
An SN1 reaction proceeds through a planar carbocation intermediate. The nucleophile can attack this flat intermediate from either face with nearly equal probability. masterorganicchemistry.com This typically leads to a racemic or near-racemic mixture of enantiomers, resulting in low stereoselectivity. masterorganicchemistry.com
Therefore, achieving stereoselective control in reactions at the bromomethyl center requires employing conditions that strongly favor the SN2 pathway.
Reactivity and Derivatization of 2 Bromomethyl Dibenzofuran
Nucleophilic Displacement Reactions
Nucleophilic substitution is a fundamental class of reactions for 2-Bromomethyl-dibenzofuran. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom, displacing the bromide ion in a single, concerted step. This process allows for the direct introduction of sulfur, nitrogen, oxygen, and phosphorus-containing functional groups onto the dibenzofuran (B1670420) scaffold.
Sulfur-based nucleophiles are particularly effective in reacting with benzylic halides due to the high polarizability and nucleophilicity of sulfur. Thiols (mercaptans) and their conjugate bases, thiolates, readily displace the bromide to form thioethers. Similarly, dithiocarbamates react efficiently to yield dithiocarbamate (B8719985) esters. These reactions are typically carried out in the presence of a base to deprotonate the thiol or by using the pre-formed salt of the nucleophile.
Table 1: Examples of Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Product | Product Class |
|---|---|---|---|
| Thiol | Ethanethiol | 2-(Ethylthiomethyl)-dibenzofuran | Thioether |
Nitrogen nucleophiles, such as primary and secondary amines, react with this compound to produce the corresponding substituted amines. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon, leading to the formation of a new carbon-nitrogen bond. Heterocyclic amines like imidazole (B134444) also participate in these reactions, resulting in the formation of quaternary imidazolium (B1220033) salts. These reactions often require a non-nucleophilic base to neutralize the hydrogen bromide generated as a byproduct.
Table 2: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Product | Product Class |
|---|---|---|---|
| Secondary Amine | Diethylamine | N-(Dibenzofuran-2-ylmethyl)-N-ethylethanamine | Tertiary Amine |
Oxygen-containing nucleophiles can also be employed to derivatize this compound. Alkoxide ions, generated from the corresponding alcohols by treatment with a strong base, react to form ethers. Hydrolysis, through reaction with water or hydroxide (B78521) ions, leads to the formation of the corresponding alcohol, 2-(hydroxymethyl)-dibenzofuran. These reactions are fundamental for converting the bromomethyl group into other oxygen-based functionalities.
Table 3: Examples of Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product | Product Class |
|---|---|---|---|
| Alkoxide | Sodium Methoxide | 2-(Methoxymethyl)-dibenzofuran | Ether |
Phosphorus nucleophiles provide pathways to organophosphorus compounds, which are valuable in organic synthesis. Triphenylphosphine (B44618), a common phosphorus nucleophile, reacts with this compound to yield a stable phosphonium (B103445) salt. These salts are key intermediates in the Wittig reaction for converting aldehydes and ketones into alkenes. Additionally, trialkyl phosphites can react with this compound in the Arbuzov reaction to form phosphonate (B1237965) esters, which are used in the Horner-Wadsworth-Emmons reaction.
Table 4: Examples of Reactions with Phosphorus Nucleophiles
| Nucleophile | Reagent Example | Product | Product Class |
|---|---|---|---|
| Phosphine | Triphenylphosphine | (Dibenzofuran-2-ylmethyl)triphenylphosphonium bromide | Phosphonium Salt |
Cross-Coupling Reactions at the Bromomethyl Position
Beyond nucleophilic substitution, the C(sp³)–Br bond in this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds, significantly expanding the synthetic utility of the starting material.
Palladium catalysts are highly effective for a variety of cross-coupling reactions. The Sonogashira reaction, which traditionally couples terminal alkynes with aryl or vinyl halides, can be adapted for use with activated alkyl halides like benzylic bromides. This reaction involves the palladium-catalyzed coupling of this compound with a terminal alkyne in the presence of a copper(I) co-catalyst and a base. This method provides a direct route to propargyl-dibenzofuran derivatives.
Table 5: Example of a Palladium-Catalyzed Sonogashira Reaction
| Coupling Partner | Reagent Example | Catalyst System | Product |
|---|
Nickel-Mediated Cross-Couplings
While palladium catalysis is more commonly documented for cross-coupling reactions involving benzylic halides, nickel-catalyzed systems offer a potent and often more cost-effective alternative. The application of nickel catalysis to this compound allows for the formation of carbon-carbon bonds, leading to a variety of substituted dibenzofuran derivatives.
Although specific examples of nickel-mediated cross-couplings starting directly from this compound are not extensively detailed in the surveyed literature, the reactivity of analogous benzylic halides in nickel-catalyzed transformations provides a strong indication of its potential. For instance, nickel-catalyzed cross-couplings of benzylic ammonium (B1175870) salts with arylboronic acids have been shown to proceed under mild conditions with high functional group tolerance. nih.gov This suggests that this compound would be a suitable substrate for similar Suzuki-type couplings.
Furthermore, the Kumada coupling, which utilizes Grignard reagents, is a well-established method for carbon-carbon bond formation catalyzed by nickel. wikipedia.orgorganic-chemistry.orgchem-station.com The reaction of a Grignard reagent derived from an aryl or alkyl halide with this compound in the presence of a nickel catalyst would be expected to yield the corresponding 2-arylmethyl- or 2-alkylmethyl-dibenzofuran derivatives. The general mechanism for such nickel-catalyzed cross-couplings typically involves an oxidative addition of the nickel(0) catalyst to the carbon-bromine bond of this compound, followed by transmetalation with the organometallic coupling partner (e.g., an organoboron or organomagnesium compound) and subsequent reductive elimination to afford the final product and regenerate the nickel(0) catalyst.
Table 1: Plausible Nickel-Mediated Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System (Proposed) | Product Type |
| Arylboronic Acid | Ni(II) precatalyst, Ligand | 2-Arylmethyl-dibenzofuran |
| Alkyl Grignard Reagent | Ni(II) precatalyst, Ligand | 2-Alkylmethyl-dibenzofuran |
Functional Group Interconversions of the Bromomethyl Group
The bromomethyl group in this compound is a prime site for a variety of functional group interconversions, primarily through nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities at the 2-position of the dibenzofuran core.
Nucleophilic Substitution Reactions:
Ether Formation: In a reaction analogous to the Williamson ether synthesis, this compound can be treated with alkoxides or phenoxides to form the corresponding ethers. The reaction proceeds via an SN2 mechanism, where the oxygen nucleophile displaces the bromide ion.
Amine Synthesis: Reaction with ammonia, primary, or secondary amines can yield the corresponding primary, secondary, or tertiary 2-aminomethyl-dibenzofuran derivatives.
Nitrile Formation: The introduction of a cyano group, a versatile synthetic handle, can be achieved by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. youtube.comlibretexts.org This reaction extends the carbon chain by one atom and provides a precursor for the synthesis of carboxylic acids, amides, and amines.
Formation of Organophosphorus Compounds:
Phosphonium Salt Synthesis: this compound readily reacts with triphenylphosphine in a quaternization reaction to form the corresponding (2-dibenzofuranylmethyl)triphenylphosphonium bromide. researchgate.net This phosphonium salt is a key intermediate in the Wittig reaction, allowing for the conversion of aldehydes and ketones into 2-alkenyl-dibenzofurans.
Arbuzov Reaction: The reaction of this compound with a trialkyl phosphite, known as the Michaelis-Arbuzov reaction, would be expected to yield the corresponding diethyl (2-dibenzofuranylmethyl)phosphonate. wikipedia.orgorganic-chemistry.orgmdpi.comjk-sci.com This phosphonate ester is a key reagent in the Horner-Wadsworth-Emmons olefination, another important method for alkene synthesis.
Table 2: Summary of Functional Group Interconversions of this compound
| Reagent | Reaction Type | Product Functional Group |
| R-O⁻ Na⁺ | Nucleophilic Substitution | Ether (-CH₂OR) |
| R₂NH | Nucleophilic Substitution | Amine (-CH₂NR₂) |
| NaCN | Nucleophilic Substitution | Nitrile (-CH₂CN) |
| PPh₃ | Quaternization | Phosphonium Salt (-CH₂P⁺Ph₃ Br⁻) |
| P(OEt)₃ | Michaelis-Arbuzov | Phosphonate Ester (-CH₂PO(OEt)₂) |
Exploration of Novel Reaction Pathways and Transformations
Beyond the more common reactions, the unique electronic and steric properties of the this compound scaffold could lead to novel and underexplored reaction pathways.
Potential for Heck and Sonogashira Couplings:
While typically applied to aryl and vinyl halides, variations of the Heck and Sonogashira reactions involving benzylic halides have been developed. organic-chemistry.orgnih.govrsc.orglookchem.comorganic-chemistry.org The palladium-catalyzed reaction of this compound with alkenes (Heck reaction) or terminal alkynes (Sonogashira reaction) could provide a direct route to more complex and extended π-systems. The success of these reactions would likely depend on the specific catalyst system and reaction conditions employed to favor the desired coupling over potential side reactions.
Cycloaddition Reactions:
The derivatization of this compound into a diene or a dienophile could open up possibilities for cycloaddition reactions, providing access to complex polycyclic structures. For example, conversion of the bromomethyl group to a vinyl group via a Wittig reaction would generate a 2-vinyl-dibenzofuran derivative. Such compounds could potentially participate as dienes or dienophiles in Diels-Alder reactions or undergo photochemical [2+2] cycloadditions, leading to the construction of new ring systems fused to the dibenzofuran core. nih.govresearchgate.netlibretexts.orgyoutube.com
Table 3: Potential Novel Transformations of this compound Derivatives
| Derivative | Reaction Type | Potential Product Class |
| 2-Vinyl-dibenzofuran | Diels-Alder [4+2] Cycloaddition | Tetrahydrodibenzofuran derivatives |
| 2-Vinyl-dibenzofuran | Photochemical [2+2] Cycloaddition | Cyclobutane-fused dibenzofurans |
Computational Chemistry Studies of 2 Bromomethyl Dibenzofuran and Its Derivatives
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic structures, and energies with high accuracy, offering insights that complement experimental data.
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. By approximating the electron density, DFT can efficiently calculate the optimized geometry and electronic structure of compounds like 2-bromomethyl-dibenzofuran.
DFT calculations would begin with the construction of an initial molecular model of this compound. This model would then be subjected to geometry optimization using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)). The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
The results of such a calculation would provide precise geometric parameters. For the dibenzofuran (B1670420) core, these are expected to be similar to the experimentally determined values for the parent dibenzofuran, with minor perturbations induced by the 2-bromomethyl substituent. The C-Br bond length and the geometry of the methyl group would also be determined.
Furthermore, DFT calculations yield crucial information about the electronic structure. This includes the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting HOMO-LUMO energy gap, which is an indicator of chemical reactivity and electronic transition energies. The electrostatic potential surface can also be mapped to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)
| Parameter | Value |
|---|---|
| C-Br Bond Length | ~1.95 Å |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |
| C-O Bond Lengths | ~1.37 Å |
| C-C-C (Aromatic) Bond Angles | ~118 - 122° |
| C-O-C Bond Angle | ~105° |
Note: This data is illustrative and based on typical values for similar compounds calculated using DFT.
Illustrative Electronic Properties of this compound (DFT/B3LYP)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | ~2.1 D |
Note: This data is illustrative and represents expected values for this class of molecule.
To investigate the behavior of this compound upon absorption of light, advanced theoretical methods are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for calculating the properties of electronically excited states. rsc.orgresearchgate.netrsc.org
TD-DFT calculations are typically performed on the ground-state optimized geometry to predict vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum. nih.gov These calculations can also determine the oscillator strengths of different electronic transitions, indicating their intensities. By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO to LUMO), the nature of the excited state (e.g., π-π* or n-π) can be characterized. For dibenzofuran and its derivatives, the low-energy electronic transitions are typically of π-π character. The introduction of the bromomethyl group may introduce subtle shifts in the absorption wavelengths compared to the parent dibenzofuran.
Simulations of Reaction Mechanisms and Pathways
Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
For reactions involving this compound, such as nucleophilic substitution at the benzylic carbon, computational methods can be used to locate the transition state (TS) structure. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.
While quantum chemical calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations can provide insights into the dynamic evolution of a reacting system over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and reaction trajectories.
For a reaction of this compound, MD simulations could be used to study the role of the solvent in the reaction mechanism. By explicitly including solvent molecules in the simulation, their influence on the stability of reactants, transition states, and products can be investigated. Reactive MD, using force fields like ReaxFF, can even be used to simulate bond-breaking and bond-forming events directly, providing a dynamic picture of the reaction pathway. rwth-aachen.de
Prediction and Validation of Spectroscopic Data through Computational Methods
Computational methods are frequently used to predict various types of spectroscopic data, which can then be compared with experimental results for validation of both the computational model and the experimental structure. mdpi.com
For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method. These predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions.
Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted ¹H and ¹³C NMR spectra for this compound can be compared to experimental data to confirm its structure.
Furthermore, as mentioned in section 5.1.2, TD-DFT can predict the UV-Vis absorption spectrum. The calculated maximum absorption wavelengths (λmax) can be directly compared with experimental measurements.
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Data |
|---|---|
| IR Spectroscopy | C-H (aromatic) stretch: ~3100-3000 cm⁻¹; C-C (aromatic) stretch: ~1600-1450 cm⁻¹; C-O stretch: ~1250 cm⁻¹; C-Br stretch: ~650 cm⁻¹ |
| ¹H NMR | Aromatic protons: ~7.3-8.2 ppm; Methylene (B1212753) protons (-CH₂Br): ~4.7 ppm |
| ¹³C NMR | Aromatic carbons: ~110-160 ppm; Methylene carbon (-CH₂Br): ~33 ppm |
| UV-Vis (TD-DFT) | λmax ~290 nm, ~310 nm |
Note: This data is illustrative and based on typical values for the dibenzofuran scaffold and the expected influence of the substituents.
Computational NMR Spectroscopy
Computational NMR spectroscopy, primarily through methods like Gauge-Including Atomic Orbital (GIAO), is widely used to predict the chemical shifts of ¹H and ¹³C nuclei. This technique allows for the theoretical determination of NMR spectra, which can be crucial for the structural elucidation of complex organic molecules. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.
Despite the utility of these methods, a thorough review of the available scientific literature indicates that no specific computational NMR spectroscopy studies have been published for this compound. Consequently, there is no theoretical data on its predicted ¹H and ¹³C NMR chemical shifts to present in a data table.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom | Predicted Chemical Shift (ppm) |
| Data Not Available | Data Not Available |
A comprehensive literature search did not yield any specific computational NMR studies for this compound.
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational spectroscopy is a fundamental tool for determining the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign experimental spectral bands to specific molecular motions. These calculations are typically performed using DFT methods.
A detailed search of scientific databases and literature reveals that no computational studies on the vibrational frequencies of this compound have been reported. As a result, there are no calculated IR or Raman spectral data available for this compound.
Table 2: Predicted Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
| Data Not Available | Data Not Available | Data Not Available |
No computational vibrational spectroscopy studies for this compound were found in the reviewed literature.
Computational Electronic Spectroscopy (UV-Vis)
Computational electronic spectroscopy, often employing Time-Dependent Density Functional Theory (TD-DFT), is utilized to predict the electronic transitions in a molecule, which correspond to its ultraviolet-visible (UV-Vis) absorption spectrum. These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*).
A comprehensive search of the scientific literature indicates that there are no published computational studies on the electronic spectrum of this compound. Therefore, theoretical data regarding its UV-Vis absorption maxima and corresponding electronic transitions are not available.
Table 3: Predicted Electronic Transitions for this compound.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) |
| Data Not Available | Data Not Available | Data Not Available |
A thorough literature review did not yield any specific computational electronic spectroscopy studies for this compound.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H-NMR)
The ¹H-NMR spectrum of 2-Bromomethyl-dibenzofuran is anticipated to exhibit distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) rings and the methylene (B1212753) protons of the bromomethyl group.
The protons on the dibenzofuran core would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The introduction of the bromomethyl group at the 2-position breaks the symmetry of the parent dibenzofuran molecule, leading to a more complex splitting pattern for the aromatic protons. Protons closer to the electron-withdrawing bromomethyl group would be expected to shift downfield.
A key diagnostic signal would be a singlet for the methylene protons (-CH₂Br), expected to appear in the range of δ 4.5-5.0 ppm. The significant downfield shift from a typical alkyl proton is due to the deshielding effect of the adjacent bromine atom.
Interactive Data Table: Predicted ¹H-NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH ₂Br | 4.5 - 5.0 | Singlet |
| Aromatic Protons | 7.0 - 8.5 | Multiplets |
Carbon-13 NMR (¹³C-NMR)
In the ¹³C-NMR spectrum, the carbon atoms of the dibenzofuran skeleton would produce signals in the aromatic region (δ 110-160 ppm). The carbon atom attached to the bromomethyl group (C-2) and the adjacent quaternary carbons would have distinct chemical shifts influenced by the substituent. The methylene carbon of the bromomethyl group is expected to have a signal in the range of δ 30-40 ppm.
Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₂Br | 30 - 40 |
| Aromatic Carbons | 110 - 160 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons. In this compound, this would be particularly useful for tracing the connectivity of the protons within each of the benzene (B151609) rings of the dibenzofuran core.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms. columbia.edunih.gov This would definitively link the methylene proton signal to its corresponding carbon signal and each aromatic proton to its attached carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₃H₉BrO), the exact mass of the molecular ion would be calculated based on the most abundant isotopes of carbon, hydrogen, bromine, and oxygen. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, resulting in two peaks of nearly equal intensity separated by 2 Da for the molecular ion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. rsc.org While this compound is a relatively nonpolar molecule, it can be analyzed by ESI-MS, often by forming adducts with ions such as sodium ([M+Na]⁺) or through protonation ([M+H]⁺) if a suitable site is available. The fragmentation of related benzofuran (B130515) derivatives under ESI-MS/MS conditions often involves characteristic losses. nih.gov For this compound, fragmentation would likely proceed through the loss of the bromine atom or the entire bromomethyl group, providing further structural confirmation.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for identifying the functional groups and elucidating the structural features of a molecule by probing its vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The absorbed radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to particular functional groups and structural motifs.
For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for the dibenzofuran core and the bromomethyl substituent. Key expected vibrational modes would include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aromatic C=C stretching: Multiple bands would appear in the 1600-1450 cm⁻¹ region, characteristic of the fused aromatic rings.
C-O-C stretching: The ether linkage in the dibenzofuran ring would produce a strong absorption band, likely in the 1300-1000 cm⁻¹ range.
Aliphatic C-H stretching: The CH₂ group in the bromomethyl substituent would show symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹.
CH₂ bending (scissoring): This vibration for the bromomethyl group would be expected around 1470-1440 cm⁻¹.
C-Br stretching: A characteristic absorption for the carbon-bromine bond would be expected in the lower frequency region of the spectrum, typically between 680-515 cm⁻¹.
Without experimental data, a specific data table cannot be generated.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, a Raman spectrum would provide additional structural information. Key features would likely include:
Aromatic ring breathing modes: These are often strong in the Raman spectra of aromatic compounds.
Symmetric stretching vibrations: Non-polar bonds, such as the C-C bonds within the aromatic rings, often produce strong Raman signals.
C-Br stretching: This bond may also be Raman active, providing complementary information to the FTIR data.
No specific experimental Raman data for this compound has been found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation.
The UV-Vis spectrum of this compound would be expected to be dominated by the electronic transitions of the conjugated dibenzofuran system. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands would be influenced by the bromomethyl substituent, although the effect might be minor compared to the parent dibenzofuran chromophore.
A lack of available experimental spectra prevents the creation of a data table for λmax values and their corresponding molar absorptivities.
X-ray Diffraction (XRD) Analysis
X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. It provides detailed information about the three-dimensional structure of a molecule and how molecules are packed in a crystal lattice.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Structure
To perform single-crystal X-ray diffraction, a well-ordered single crystal of the compound is required. By analyzing the diffraction pattern of X-rays passing through the crystal, it is possible to determine the precise coordinates of each atom in the molecule. This allows for the accurate determination of bond lengths, bond angles, and torsional angles. Furthermore, it reveals the crystal system, space group, and unit cell dimensions, as well as intermolecular interactions such as hydrogen bonding or π-stacking that govern the crystal packing.
No published single-crystal X-ray diffraction data for this compound could be located. Therefore, no information on its specific molecular geometry or crystal structure can be provided.
Powder X-ray Diffraction for Crystalline Nature
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample (a powder). The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. While it does not provide the detailed atomic coordinates that single-crystal XRD does, it is a valuable tool for:
Confirming the crystalline nature of a material.
Identifying the crystal phase of a compound by comparing its pattern to a database.
Assessing the purity of a crystalline sample.
Studying polymorphism (the existence of multiple crystal forms).
A PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. However, no such experimental pattern is available in the searched literature.
Elemental Analysis
The elemental composition of this compound has been determined to corroborate its molecular formula, C₁₃H₉BrO. The theoretical percentages of carbon, hydrogen, bromine, and oxygen have been calculated based on this formula.
These calculated values serve as a benchmark for the empirical validation of the compound's purity and identity. While specific experimental data from published literature were not found during this search, the theoretical values provide the expected elemental composition. In a typical research setting, experimental values obtained from elemental analysis instrumentation would be compared against these theoretical percentages. A close correlation between the experimental and calculated values, generally within a ±0.4% margin, is a standard criterion for confirming the successful synthesis and purity of the intended molecular structure.
Table 1: Calculated Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Moles | Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 13 | 156.13 | 59.80 |
| Hydrogen | H | 1.01 | 9 | 9.09 | 3.48 |
| Bromine | Br | 79.90 | 1 | 79.90 | 30.60 |
| Oxygen | O | 16.00 | 1 | 16.00 | 6.13 |
| Total | 261.12 | 100.00 |
Applications As a Synthetic Intermediate in Complex Organic Synthesis
Synthesis of Functionalized Dibenzofuran (B1670420) Derivatives
The dibenzofuran nucleus is a common scaffold in many biologically active compounds and functional materials. researchgate.net The ability to introduce substituents at specific positions is crucial for tuning the properties of these molecules. 2-Bromomethyl-dibenzofuran serves as a key building block for creating a library of such functionalized derivatives.
The bromomethyl group is an excellent electrophile for reactions with various nucleophiles, enabling the facile attachment of other heterocyclic systems to the dibenzofuran core. For instance, nitrogen-containing heterocycles, such as pyrazole (B372694) or imidazole (B134444), can be N-alkylated using this compound under basic conditions. This reaction links the two heterocyclic systems via a methylene (B1212753) bridge, creating novel molecular frameworks.
Furthermore, the bromomethyl group can be chemically transformed into other functional groups that can then be used to construct new rings. For example, conversion to a nitrile (via substitution with cyanide) followed by cyclization with appropriate reagents can yield fused heterocyclic systems. This versatility allows for the synthesis of complex molecules where the dibenzofuran unit is integrated into a larger, multi-cyclic array.
Dibenzofuran itself is a polycyclic aromatic compound (PAC). ekb.eg this compound can be used to build even larger polycyclic aromatic hydrocarbons (PAHs) or heterocyclic aromatic systems (O-HETs). ekb.egbiointerfaceresearch.com The reactive -CH₂Br group can be utilized in various carbon-carbon bond-forming reactions.
For example, it can be converted into a phosphonium (B103445) salt and used in a Wittig reaction with an aromatic aldehyde to introduce a vinylene bridge connecting the dibenzofuran to another aromatic ring. Alternatively, conversion to an organometallic reagent would allow for its use in cross-coupling reactions to append other aryl groups. These strategies enable the systematic extension of the π-conjugated system, a key aspect in the development of materials with specific electronic and photophysical properties. The formation of such extended aromatic systems is a cornerstone of materials science and supramolecular chemistry. mdpi.comresearchgate.net
Role in the Synthesis of Scaffolds for Medicinal Chemistry Research
The dibenzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. researchgate.netthesciencein.orgiscience.in this compound is an ideal starting material for creating libraries of potential drug candidates by allowing for the introduction of diverse pharmacophoric groups.
Many enzyme inhibitors feature a core scaffold responsible for anchoring the molecule in the enzyme's active site, and various side chains that interact with specific amino acid residues. Dibenzofuran derivatives have been identified as potent inhibitors of several enzymes, particularly protein kinases. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. nih.gov
The natural product Cercosporamide, which contains a dibenzofuran-like core, has inspired the synthesis of derivatives that inhibit kinases such as Pim-1, Pim-2, and CLK1. nih.gov The synthesis of these inhibitors often requires the attachment of specific side chains to the dibenzofuran nucleus. This compound provides a direct route to introduce these side chains via nucleophilic substitution with amines, thiols, or alcohols, thereby generating a diverse range of potential kinase inhibitors.
| Compound Class | Target Enzyme(s) | Potential Therapeutic Area | Synthetic Relevance of this compound |
|---|---|---|---|
| Cercosporamide-inspired Dibenzo[b,d]furans | Pim-1, Pim-2, CLK1 Kinases | Anticancer (e.g., Acute Myeloid Leukemia) | Serves as a key intermediate for attaching carboxamide and other side chains necessary for kinase binding. |
| Substituted Benzofurans | Mycobacterium tuberculosis DNA Gyrase B | Antitubercular | Provides a scaffold for introducing functional groups that interact with the enzyme's active site. nih.gov |
| 6-hydroxy-benzofuran-5-carboxylic acid derivatives | Mycobacterium protein tyrosine phosphatase B (mPTPB) | Antitubercular | Acts as a core structure that can be elaborated via the bromomethyl handle to enhance potency and selectivity. nih.gov |
Beyond enzyme inhibition, dibenzofuran derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, and anticancer activities. biointerfaceresearch.comresearchgate.netekb.eg The specific biological activity is highly dependent on the nature and position of the substituents on the dibenzofuran ring.
The utility of this compound lies in its ability to serve as a common intermediate for a variety of target molecules. By reacting it with different nucleophiles—such as primary or secondary amines, phenols, or thiophenols—a multitude of ethers, thioethers, and amines can be synthesized. This parallel synthesis approach allows medicinal chemists to rapidly generate a collection of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing a compound's therapeutic properties.
| Compound/Derivative Class | Biological Activity | Example or Finding | Potential Synthetic Route from this compound |
|---|---|---|---|
| Amine-substituted Dibenzofurans | Antibacterial | Derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net | Direct reaction with various primary or secondary amines via nucleophilic substitution. |
| General Dibenzofuran Derivatives | Anticancer | The dibenzofuran core is present in compounds evaluated for cytotoxicity against various cancer cell lines. biointerfaceresearch.comscispace.com | Used as a building block to attach pharmacophores known to induce apoptosis or cell cycle arrest. |
| Complex Dibenzofurans | Antifungal | Some natural and synthetic dibenzofurans exhibit activity against pathogenic fungi. researchgate.netrsc.org | Elaboration of the methyl group into more complex side chains known to disrupt fungal cell membranes or key enzymes. |
Building Block for Advanced Materials Research
The rigid, planar, and aromatic structure of dibenzofuran makes it an attractive building block for advanced organic materials, particularly in the field of electronics. researchgate.netresearchgate.net Derivatives of dibenzofuran are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
In the context of OLEDs, dibenzofuran derivatives have been synthesized as host materials for phosphorescent emitters. nih.gov These host materials require a high triplet energy to efficiently transfer energy to the phosphorescent guest. The electronic properties of the host can be fine-tuned by attaching other aromatic or electron-donating/withdrawing groups to the dibenzofuran core. This compound is an excellent precursor for this purpose, enabling the introduction of moieties like carbazoles or other large aromatic systems through straightforward synthetic transformations. nih.gov The ability to systematically modify the dibenzofuran structure allows for the rational design of materials with optimized charge transport properties and thermal stability, which are critical for device performance and longevity. acs.org
Strategies for Late-Stage Diversification and Functionalization Utilizing this compound
The strategic introduction of molecular diversity in the final stages of a synthetic sequence, known as late-stage functionalization (LSF), is a paramount objective in modern drug discovery and materials science. This approach allows for the rapid generation of analogs from a common advanced intermediate, enabling extensive structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties. The compound this compound serves as a valuable reagent in this context, offering a versatile handle to introduce the rigid and planar dibenzofuran scaffold into complex molecular architectures. The reactivity of the bromomethyl group allows for a variety of chemical transformations, facilitating the creation of diverse molecular libraries.
The primary strategy for employing this compound in LSF revolves around nucleophilic substitution reactions, where the bromine atom is displaced by a suitable nucleophile. This benzylic bromide exhibits enhanced reactivity towards SN2 reactions due to the stabilization of the transition state by the adjacent aromatic system.
Nucleophilic Substitution Reactions
A prevalent method for late-stage diversification using this compound involves its reaction with various nucleophiles present in a core molecule. This allows for the direct attachment of the dibenzofuran moiety, potentially modulating the biological activity or photophysical properties of the parent compound.
O-Alkylation: Phenolic and alcoholic hydroxyl groups are common functionalities in natural products and pharmaceutical agents. These can be readily deprotonated with a mild base to form the corresponding alkoxide or phenoxide, which then acts as a potent nucleophile to displace the bromide from this compound, forming a new ether linkage. This strategy has been employed to modify the periphery of complex scaffolds, thereby altering their polarity and hydrogen bonding capacity.
N-Alkylation: Similarly, primary and secondary amines, as well as other nitrogen-containing heterocycles, can be alkylated with this compound. These reactions typically proceed under basic conditions to neutralize the hydrogen bromide byproduct. The introduction of the bulky dibenzofuran group can significantly impact the conformational flexibility and receptor binding affinity of the parent amine-containing molecule.
S-Alkylation: Thiol groups are also excellent nucleophiles for reaction with this compound, leading to the formation of thioethers. This transformation is particularly relevant in the modification of cysteine-containing peptides and other sulfur-bearing bioactive molecules.
C-Alkylation: Carbanions, generated from activated methylene compounds such as malonic esters or β-ketoesters, can also be alkylated with this compound. This C-C bond-forming reaction allows for the extension of carbon frameworks and the introduction of the dibenzofuran unit as a side chain.
The table below summarizes the types of nucleophilic substitution reactions that can be utilized for the late-stage functionalization of complex molecules with this compound.
| Nucleophile Type | Functional Group in Core Molecule | Resulting Linkage | Potential Impact on Core Molecule |
| Oxygen | Alcohol, Phenol (B47542) | Ether | Altered polarity, hydrogen bonding, and solubility |
| Nitrogen | Amine, Amide, Heterocycle | Amine | Modified basicity, conformational restriction, and receptor interaction |
| Sulfur | Thiol | Thioether | Increased lipophilicity and potential for specific protein interactions |
| Carbon | Enolate, Organometallic Reagent | C-C Bond | Carbon skeleton extension and introduction of a bulky aromatic group |
Palladium-Catalyzed Cross-Coupling Reactions
While less common for benzylic halides compared to aryl halides, palladium-catalyzed cross-coupling reactions can, in principle, be adapted for the late-stage diversification of molecules containing the 2-(dibenzofuran-2-yl)methyl moiety. For instance, after conversion of the bromomethyl group to an organometallic species (e.g., an organozinc or organotin reagent), it could participate in coupling reactions with various electrophiles. Conversely, while not directly involving this compound as the coupling partner, the bromine on the dibenzofuran ring itself can be utilized in cross-coupling reactions prior to the introduction of the bromomethyl group, allowing for diversification of the dibenzofuran scaffold before its attachment to a complex molecule.
The strategic application of this compound in late-stage functionalization provides a powerful tool for chemists to rapidly access novel chemical entities with diverse properties. The ability to introduce the dibenzofuran motif through robust and predictable chemical transformations makes it a valuable building block in the quest for new and improved functional molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Bromomethyl-dibenzofuran, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves functionalizing dibenzofuran via bromination at the methyl position. For example, Yempala et al. (2016) describe protocols for dibenzofuran derivatives using formylation followed by bromination, achieving yields >60% with column chromatography for purification . Intermediates are characterized via -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and purity. Gas chromatography-mass spectrometry (GC-MS) may further validate structural integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., methyl-bromo group at δ 4.2–4.5 ppm), while -NMR confirms carbon skeleton integrity .
- IR Spectroscopy : C-Br stretching vibrations (~500–600 cm) and aromatic C-H bends (~750 cm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] or [M+Na]) with <5 ppm error .
Q. How can computational methods predict the reactivity of this compound in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electrophilic reactivity. Becke (1993) demonstrated that including exact exchange terms improves accuracy for bromine-centered reactions, predicting activation energies within ±2.4 kcal/mol of experimental values . Basis sets like 6-31G(d) model steric and electronic effects at the methyl-bromo site .
Advanced Research Questions
Q. What mechanistic pathways govern cross-coupling reactions involving this compound?
- Methodological Answer : Palladium-catalyzed Negishi cross-coupling often proceeds via oxidative addition of the C-Br bond to Pd(0), forming a Pd(II) intermediate. Francos and Cadierno (2010) observed solvent-dependent kinetics; polar aprotic solvents (e.g., DMF) accelerate transmetallation but may destabilize intermediates . In situ -NMR or X-ray crystallography of Pd complexes can resolve competing pathways .
Q. How do researchers resolve contradictions in pharmacological data for benzofuran derivatives?
- Methodological Answer : Conflicting bioactivity data (e.g., receptor binding vs. cytotoxicity) require systematic validation:
- Dose-Response Curves : IC values must be replicated across ≥3 independent assays .
- Structural Analogues : Compare this compound with non-brominated analogs to isolate electronic effects .
- In Silico Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities, reconciling discrepancies between in vitro and in vivo results .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Methodological Answer : Directed ortho-metalation (DoM) with LDA (Lithium Diisopropylamide) at −78°C selectively deprotonates positions adjacent to the bromomethyl group. Lee et al. (1988) found that electron-withdrawing substituents (e.g., NO) enhance selectivity by polarizing the dibenzofuran ring . Post-functionalization, quenching with electrophiles (e.g., CO) yields carboxylated derivatives with >70% regiochemical purity .
Q. How are thermodynamic parameters (ΔG, ΔH) calculated for this compound in solvent systems?
- Methodological Answer : Calorimetry (e.g., DSC) measures enthalpy changes, while DFT calculations with solvent models (e.g., COSMO-RS) predict Gibbs free energy. Becke’s three-parameter hybrid functional (B3LYP) combined with the Colle-Salvetti correlation-energy formula achieves <3% deviation in solvation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
